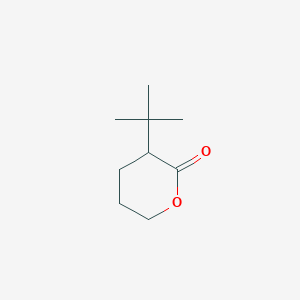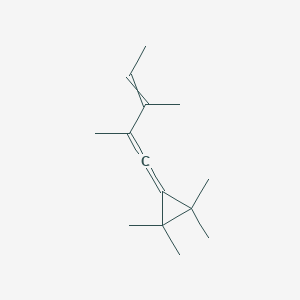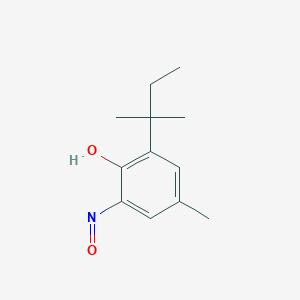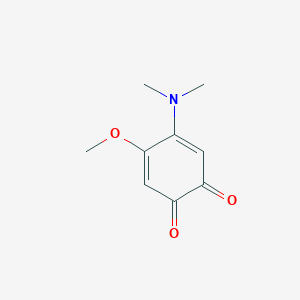
1-Methyl-4-(2-methylpropoxy)-3,5-diphenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(2-methylpropoxy)-3,5-diphenyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a methyl group at position 1, a 2-methylpropoxy group at position 4, and two phenyl groups at positions 3 and 5.
Méthodes De Préparation
The synthesis of 1-Methyl-4-(2-methylpropoxy)-3,5-diphenyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-3,5-diphenylpyrazole with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Methyl-4-(2-methylpropoxy)-3,5-diphenyl-1H-pyrazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylpropoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include bases (e.g., potassium carbonate), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often involve elevated temperatures and the use of aprotic solvents.
Applications De Recherche Scientifique
1-Methyl-4-(2-methylpropoxy)-3,5-diphenyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(2-methylpropoxy)-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-Methyl-4-(2-methylpropoxy)-3,5-diphenyl-1H-pyrazole can be compared with other similar pyrazole derivatives, such as:
1-Methyl-3,5-diphenylpyrazole: Lacks the 2-methylpropoxy group, leading to different chemical and biological properties.
4-(2-Methylpropoxy)-3,5-diphenyl-1H-pyrazole: Lacks the methyl group at position 1, resulting in variations in reactivity and applications.
1-Methyl-4-(2-methylpropoxy)-3-phenyl-1H-pyrazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Propriétés
Numéro CAS |
60627-51-2 |
|---|---|
Formule moléculaire |
C20H22N2O |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
1-methyl-4-(2-methylpropoxy)-3,5-diphenylpyrazole |
InChI |
InChI=1S/C20H22N2O/c1-15(2)14-23-20-18(16-10-6-4-7-11-16)21-22(3)19(20)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3 |
Clé InChI |
UTDHGODNLAUHGF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=C(N(N=C1C2=CC=CC=C2)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Azido-2-[4-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14598541.png)

![Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl-](/img/structure/B14598562.png)
![Perchloric acid;1-[(4-prop-2-ynoxyphenyl)methyl]imidazole](/img/structure/B14598564.png)




